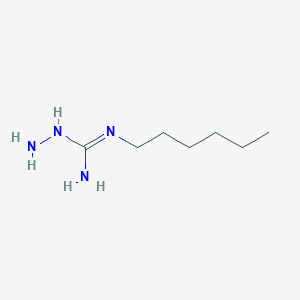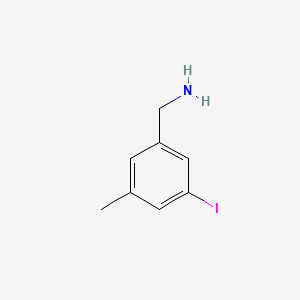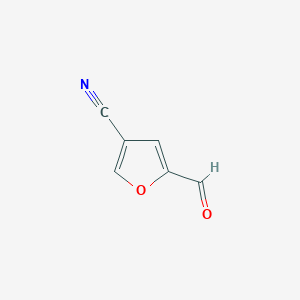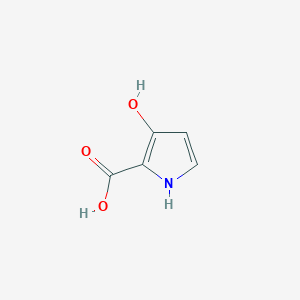![molecular formula C8H9F3N2 B13120764 [6-(2,2,2-Trifluoroethyl)-3-pyridyl]methanamine](/img/structure/B13120764.png)
[6-(2,2,2-Trifluoroethyl)-3-pyridyl]methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[6-(2,2,2-Trifluoroethyl)-3-pyridyl]methanamine: is a chemical compound characterized by the presence of a trifluoroethyl group attached to a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [6-(2,2,2-Trifluoroethyl)-3-pyridyl]methanamine typically involves the introduction of a trifluoroethyl group to a pyridine derivative. One common method is the reaction of 3-pyridylmethanamine with 2,2,2-trifluoroethyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as chromatography can further improve the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: [6-(2,2,2-Trifluoroethyl)-3-pyridyl]methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the compound into its reduced form.
Substitution: The trifluoroethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.
Substitution: Sodium hydride, dimethylformamide as a solvent.
Major Products Formed:
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: In chemistry, [6-(2,2,2-Trifluoroethyl)-3-pyridyl]methanamine is used as a building block for the synthesis of more complex molecules. Its unique trifluoroethyl group imparts distinct chemical properties that can be exploited in the design of new compounds.
Biology: In biological research, this compound can be used as a probe to study the interactions of pyridine derivatives with biological molecules. Its trifluoroethyl group can enhance the compound’s ability to interact with proteins and other biomolecules.
Medicine: In medicine, derivatives of this compound may have potential therapeutic applications. For example, they can be explored as potential drug candidates for the treatment of various diseases due to their ability to interact with specific molecular targets.
Industry: In the industrial sector, this compound can be used in the development of new materials with unique properties. Its trifluoroethyl group can enhance the stability and performance of materials in various applications.
Mécanisme D'action
The mechanism of action of [6-(2,2,2-Trifluoroethyl)-3-pyridyl]methanamine involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s binding affinity to these targets, leading to specific biological effects. The exact pathways involved may vary depending on the specific application and target molecule.
Comparaison Avec Des Composés Similaires
Trifluoromethylpyridine: Similar in structure but with a trifluoromethyl group instead of a trifluoroethyl group.
3-Trifluoromethyl-5,6-dihydro-1,2,4-triazolo pyrazine: Another compound with a trifluoromethyl group and a different heterocyclic ring.
Uniqueness: [6-(2,2,2-Trifluoroethyl)-3-pyridyl]methanamine is unique due to the presence of the trifluoroethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C8H9F3N2 |
|---|---|
Poids moléculaire |
190.17 g/mol |
Nom IUPAC |
[6-(2,2,2-trifluoroethyl)pyridin-3-yl]methanamine |
InChI |
InChI=1S/C8H9F3N2/c9-8(10,11)3-7-2-1-6(4-12)5-13-7/h1-2,5H,3-4,12H2 |
Clé InChI |
MHGLKEFMBVMCEX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC=C1CN)CC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Methyltetrahydroimidazo[1,5-A]pyrazine-1,3(2H,5H)-dione](/img/structure/B13120681.png)
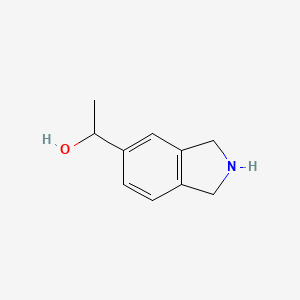

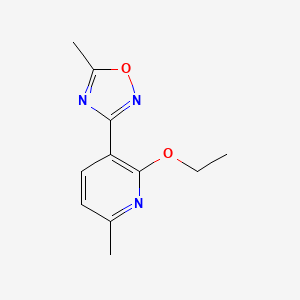
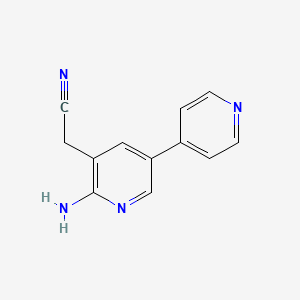
![(5-Phenyl-5H-benzo[b]carbazol-3-yl)boronic acid](/img/structure/B13120718.png)

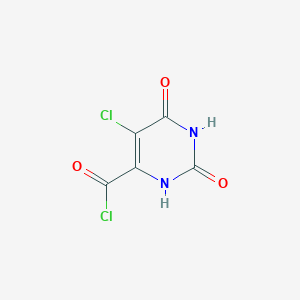
![2-Chlorothieno[2,3-b]thiophene](/img/structure/B13120737.png)

